Cas no 55646-01-0 (2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl-)

2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl-
- 2,2,5,7,8-pentamethyl-3,4-dihydrochromene
- 2,2,5,7,8-PENTAMETHYLCHROMAN
- 2,2,5,7,8-pentamethylchromane
- XFZYPCNLVHSQTG-UHFFFAOYSA
- DTXSID90365175
- InChI=1/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3
- XFZYPCNLVHSQTG-UHFFFAOYSA-
- SCHEMBL837194
- XFZYPCNLVHSQTG-UHFFFAOYSA-N
- AKOS015912797
- SY076190
- 55646-01-0
- MFCD00192381
- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromene
- STL512512
-
- MDL: MFCD00192381
- Inchi: InChI=1S/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3
- InChI Key: XFZYPCNLVHSQTG-UHFFFAOYSA-N
- SMILES: CC1(C)CCC2C(C)=CC(C)=C(C)C=2O1
Computed Properties
- Exact Mass: 204.15100
- Monoisotopic Mass: 204.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 4
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 36-41 °C(lit.)
- Flash Point: >230 °F
- PSA: 9.23000
- LogP: 3.71540
- Solubility: Not available
2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB465751-1g |
2,2,5,7,8-Pentamethylchromane; . |
55646-01-0 | 1g |
€195.00 | 2025-02-20 | ||
eNovation Chemicals LLC | Y1187764-1g |
2,2,5,7,8-Pentamethylchroman |
55646-01-0 | 95% | 1g |
$1085 | 2024-07-20 | |
abcr | AB465751-5 g |
2,2,5,7,8-Pentamethylchromane; . |
55646-01-0 | 5g |
€935.00 | 2023-06-15 | ||
abcr | AB465751-1 g |
2,2,5,7,8-Pentamethylchromane; . |
55646-01-0 | 1g |
€195.00 | 2023-06-15 | ||
abcr | AB465751-5g |
2,2,5,7,8-Pentamethylchromane; . |
55646-01-0 | 5g |
€935.00 | 2025-02-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-311694-1 g |
2,2,5,7,8-Pentamethylchroman, |
55646-01-0 | 1g |
¥1,692.00 | 2023-07-11 | ||
eNovation Chemicals LLC | Y1187764-1g |
2,2,5,7,8-Pentamethylchroman |
55646-01-0 | 95% | 1g |
$1085 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-311694-1g |
2,2,5,7,8-Pentamethylchroman, |
55646-01-0 | 1g |
¥1692.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1187764-1g |
2,2,5,7,8-Pentamethylchroman |
55646-01-0 | 95% | 1g |
$1085 | 2025-02-26 |
2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl- Related Literature
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1. 13C NMR studies of conformational dynamics in 2,2,5,7,8-pentamethylchroman-6-ol derivatives in solution and the solid state
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Stefano Menichetti,Maria Chiara Aversa,Francesco Cimino,Alessandro Contini,Caterina Viglianisi,Antonio Tomaino Org. Biomol. Chem. 2005 3 3066
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3. Synthesis of the suicide substrate D-propargylglycine stereospecifically labelled with deuterium and investigation of its oxidation by D-amino acid oxidase?1Nicola J. Church,Douglas W. Young J. Chem. Soc. Perkin Trans. 1 1998 1475
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4. Synthesis of partial nonpeptidic peptide mimetics as potential neurotensin agonists and antagonistsAlan P. Kozikowski,Dharmpal S. Dodd,Javid Zaidi,Yuan-Ping Pang,Bernadette Cusack,Elliott Richelson J. Chem. Soc. Perkin Trans. 1 1995 1615
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5. Rate constants for the reaction of peroxyl free radical with flavonoids and related compounds as determined by the kinetic chemiluminescence methodVladimir A. Belyakov,Vitalij A. Roginsky,Wolf Bors J. Chem. Soc. Perkin Trans. 2 1995 2319
Additional information on 2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl-
Compound CAS No 55646-01-0: 2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl-
The compound with CAS No 55646-01-0, known as 2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are aromatic heterocyclic compounds with a fused benzene ring and a pyran ring. The benzopyran structure is particularly interesting due to its potential for various biological activities and its role in the synthesis of bioactive molecules.
Recent studies have highlighted the benzopyran framework as a promising scaffold for drug discovery. Researchers have explored its ability to act as a precursor for the development of anti-inflammatory agents and antioxidants. The pentamethyl substitution pattern in this compound adds unique steric and electronic properties that enhance its stability and bioavailability. This makes it an attractive candidate for further exploration in medicinal chemistry.
In terms of synthesis, the preparation of 2H-1-Benzopyran, 3,4-dihydro-2,2,5,7,8-pentamethyl involves a series of intricate organic reactions. The process typically begins with the formation of a suitable dihydrobenzopyran intermediate through either oxidative coupling or cyclization reactions. The subsequent methylation steps are carefully controlled to achieve the desired pentamethyl substitution pattern. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the reaction conditions and improve yield.
The structural elucidation of this compound has been facilitated by modern analytical techniques such as NMR spectroscopy and mass spectrometry. These methods have provided critical insights into the stereochemistry and regiochemistry of the molecule. The benzopyran core has been shown to exhibit significant fluorescence properties under UV light, which could be exploited for applications in sensing and imaging technologies.
From a biological standpoint, this compound has demonstrated moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. Preclinical studies suggest that it may possess neuroprotective properties due to its ability to scavenge reactive oxygen species (ROS) and modulate cellular signaling pathways. However, further research is required to fully understand its mechanism of action and potential therapeutic applications.
In addition to its pharmacological relevance, 2H-1-Benzopyran derivatives have found applications in materials science. Their aromaticity and conjugated systems make them suitable candidates for use in organic electronics and optoelectronic devices. Recent advancements in thin-film transistor (TFT) technology have highlighted their potential as semiconducting materials with high charge carrier mobility.
The environmental impact of this compound is another area of growing interest. Studies on its biodegradation pathways are currently underway to assess its safety profile and potential for eco-friendly applications. Initial findings indicate that it undergoes rapid microbial degradation under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems.
In conclusion, CAS No 55646-01-0, or 2H-1-Benzopyran, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery, materials science
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